Boc-dakli
Description
Contextual Significance of Protecting Group Strategies in Complex Molecule Synthesis
Protecting groups are transient derivatives of functional groups that are stable under the conditions of specific reactions but can be readily removed at a later stage to regenerate the original functionality. The selection of an appropriate protecting group is dictated by the nature of the functional group being protected, the reaction conditions to be employed, and the compatibility with other protecting groups present in the molecule (orthogonality). Effective protecting group strategies are crucial for controlling chemoselectivity, improving reaction efficiency, and ultimately enabling the successful construction of complex molecules, including natural products and pharmaceuticals.
The Boc group, introduced as a carbamate (B1207046), is a popular choice for amine protection due to its relative stability under a variety of reaction conditions, including many chromatographic purification methods. uni.lusci-hub.se It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. uni.lusci-hub.senih.govgoogleapis.comwikipedia.org The Boc group is stable to nucleophiles and basic conditions but is readily cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, yielding the free amine, carbon dioxide, and isobutylene (B52900). uni.lusci-hub.sefishersci.ca
Overview of Boc-Protected Intermediates in Modern Synthetic Routes
Boc-protected intermediates are ubiquitous in modern organic synthesis, particularly in peptide synthesis and the construction of nitrogen-containing heterocyclic compounds. The Boc group's ease of introduction and removal, coupled with its robustness, makes it ideal for protecting amine functionalities during multi-step synthetic sequences.
One notable example of a Boc-protected intermediate is the compound referred to as [Boc]DAKLI. This compound is a synthetic peptide ligand related to dynorphin (B1627789) A. chemicalbook.com In its synthesis, the tert-butyloxycarbonyl (Boc) group is specifically employed to protect the α-amino group of the N-terminal tyrosine residue. chemicalbook.com The peptide sequence is extended at the C-terminus with 1,5-diaminopentane. chemicalbook.com The structure of [Boc]DAKLI is [Boc]Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Arg-Leu-Arg-Gly-NH(CH₂)₅NH₂. chemicalbook.com
The synthesis of [Boc]DAKLI is achieved through solid-phase peptide synthesis methods. chemicalbook.com Following the construction of the peptide chain on a solid support, the peptide is removed from the resin by aminolysis with 1,5-diaminopentane. chemicalbook.com This process yields [Boc]DAKLI, where the N-terminal tyrosine's α-amino group remains protected by the Boc group, while the primary amine at the extended C-terminus is free. chemicalbook.com
This selective protection strategy is critical because it provides a single reactive amine handle at the C-terminus for subsequent functionalization with various reporter groups, such as ₁₂₅I-labeled Bolton-Hunter reagent, fluorescein (B123965) isothiocyanate, or biotin (B1667282). chemicalbook.com These functionalizations are essential for generating derivatives of DAKLI used in applications like detecting dynorphin receptors. chemicalbook.com
The Boc group on the N-terminus of [Boc]DAKLI can be subsequently removed under acidic conditions to yield the free ligand, DAKLI. chemicalbook.com This highlights the transient nature of the Boc protection, serving its purpose during the synthesis and functionalization steps before being cleaved to reveal the active compound.
The synthesis of [Boc]DAKLI and its subsequent transformation exemplifies the utility of Boc-protected intermediates in creating complex molecules with specific functionalities at designated positions. The ability to selectively protect and deprotect the N-terminal amine allows for controlled reactions at other sites, a cornerstone of efficient complex molecule synthesis.
Below is a data table summarizing key aspects of the synthesis and use of [Boc]DAKLI based on the described research findings:
| Compound | Role in Synthesis | Key Features of Boc Protection | Subsequent Transformations |
| [Boc]DAKLI | Intermediate peptide ligand | N-terminal α-amino group of Tyrosine is Boc-protected | Allows selective functionalization at C-terminal amine. chemicalbook.com |
| DAKLI | Deprotected peptide ligand | Obtained after acidic removal of Boc group. chemicalbook.com | Used for detecting dynorphin receptors. chemicalbook.com |
| Boc₂O | Reagent for introducing Boc protecting group | Reacts with amines to form Boc-carbamates. uni.lunih.gov | Widely used in peptide and organic synthesis. uni.lusci-hub.se |
Structure
2D Structure
Properties
Molecular Formula |
C87H149N31O17 |
|---|---|
Molecular Weight |
1901.3 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C87H149N31O17/c1-10-52(6)69(79(132)113-60(29-21-41-104-85(97)98)80(133)118-42-22-30-65(118)78(131)112-58(27-19-39-102-83(93)94)73(126)114-61(43-50(2)3)75(128)109-56(25-17-37-100-81(89)90)70(123)106-47-66(120)99-36-16-12-15-35-88)117-74(127)59(28-20-40-103-84(95)96)110-72(125)57(26-18-38-101-82(91)92)111-76(129)62(44-51(4)5)115-77(130)64(45-53-23-13-11-14-24-53)108-68(122)49-105-67(121)48-107-71(124)63(116-86(134)135-87(7,8)9)46-54-31-33-55(119)34-32-54/h11,13-14,23-24,31-34,50-52,56-65,69,119H,10,12,15-22,25-30,35-49,88H2,1-9H3,(H,99,120)(H,105,121)(H,106,123)(H,107,124)(H,108,122)(H,109,128)(H,110,125)(H,111,129)(H,112,131)(H,113,132)(H,114,126)(H,115,130)(H,116,134)(H,117,127)(H4,89,90,100)(H4,91,92,101)(H4,93,94,102)(H4,95,96,103)(H4,97,98,104)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI Key |
NZHVJRRIUYHXMW-CWTBXRLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Boc Dakli and Its Derivatives
Development of Stereoselective and Enantioselective Synthesis Pathways
Stereoselective and enantioselective synthesis are cornerstone approaches for obtaining specific stereoisomers of chiral molecules like Boc-dakli. These methods are critical for producing enantiomerically pure compounds, as different stereoisomers can exhibit distinct biological activities.
The synthesis of enantiomerically pure this compound often begins with the construction of chiral precursors. A common strategy involves the use of chiral auxiliaries, which are chemical compounds temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction . For instance, oxazolidinone auxiliaries have been effectively used in the stereoselective synthesis of various compounds, including precursors to complex amino acids and amines .
Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Copper(I)-catalyzed asymmetric α-addition of ketimines to N-Boc-aldimines is a notable example, yielding chiral anti-1,2-diamine derivatives with high diastereoselectivity and enantioselectivity nih.gov. This method could be adapted for the synthesis of this compound precursors, providing control over the stereochemistry at two adjacent carbon atoms. The reaction conditions are optimized by screening various chiral ligands, with ligands like (R,Rp)-TANIAPHOS showing excellent results in terms of enantioselectivity nih.gov.
Phase-transfer catalysis is another valuable technique for establishing chirality in precursors. For example, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a proline analogue, has been achieved through a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chinchonidine-derived catalyst nih.gov. This methodology highlights the potential for creating complex, non-natural amino acid precursors that could be key intermediates in the synthesis of this compound derivatives.
The following table summarizes selected chiral synthesis approaches applicable to this compound precursors.
Table 1: Chiral Synthesis Approaches for this compound Precursors| Method | Key Reagents/Catalysts | Product Type | Stereoselectivity |
|---|---|---|---|
| Asymmetric α-addition | Cu(I) catalyst, (R,Rp)-TANIAPHOS ligand, N-Boc-aldimines | Chiral anti-1,2-diamine derivatives | High dr and ee (up to 96% ee) nih.gov |
| Phase-Transfer Catalysis | Chinchonidine-derived catalyst, glycine imine analogue | (S)-4-methyleneproline scaffold | High ee (95:5 e.r.) nih.gov |
| Chiral Auxiliary | Oxazolidinone auxiliaries | Stereodefined alkylation products | High diastereoselectivity |
Once the core structure of this compound is assembled, subsequent functionalization must be performed with strict control over stereochemistry to avoid racemization or epimerization. The functionalization of N-Boc protected amines and related structures often involves the strategic use of directing groups and carefully chosen reaction conditions.
For instance, the regio- and stereoselective C-H functionalization of aminocyclopropanes can be achieved via directed remote lithiation researchgate.net. By using a directing group such as the Boc group, it is possible to selectively deprotonate and functionalize a specific position on the molecule while maintaining the desired stereochemistry. This approach allows for the introduction of various substituents with high precision.
Furthermore, the stereochemical outcome of reactions can be influenced by the existing chiral centers within the this compound molecule. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. For example, the reduction of a ketone or imine on a chiral scaffold will often proceed with a preference for one diastereomer due to steric hindrance or electronic effects imposed by the existing stereocenters. The choice of reducing agent and reaction conditions can be optimized to maximize this diastereomeric excess. The ability to control the dynamic stereochemistry of sp3-hybridized carbon centers, although challenging, represents a frontier in this field, with potential applications in creating adaptive molecules nih.gov.
Multi-Component Reactions (MCRs) for this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials nih.govnih.govfrontiersin.org. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for the construction of scaffolds like this compound researchgate.net.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for the synthesis of peptide-like structures and other highly functionalized molecules mdpi.com.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide organic-chemistry.orgwikipedia.org. This reaction could be employed to construct a segment of the this compound backbone, introducing both an amide and an ester functionality in a single step with potential for stereochemical control organic-chemistry.org.
The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which together form a bis-amide nih.gov. The Ugi reaction is renowned for its versatility and the high degree of molecular diversity that can be achieved by varying the four input components. For the synthesis of this compound scaffolds, a suitably protected amino acid or diamine could serve as the amine component, allowing for the rapid assembly of a complex, peptide-like core structure. The mechanism involves the formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a cascade of events to yield the final product nih.govmdpi.com.
The following table outlines the key features of Passerini and Ugi reactions in the context of this compound synthesis.
Table 2: Application of Passerini and Ugi Reactions| Reaction | Components | Key Product Feature | Relevance to this compound |
|---|---|---|---|
| Passerini | Carboxylic acid, Carbonyl, Isocyanide | α-acyloxy amide wikipedia.org | Rapid construction of functionalized amide backbone |
| Ugi | Amine, Carbonyl, Carboxylic acid, Isocyanide | bis-amide nih.gov | Convergent assembly of complex peptide-like scaffolds |
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules like this compound. MCRs are inherently convergent, as they combine multiple building blocks in a single step nih.gov.
Cascade and Cyclization Reactions in this compound Formation
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur as a result of the functionality generated in the previous step, without the need for isolating intermediates or adding new reagents wikipedia.orgnih.gov. These reactions are highly efficient and can lead to a dramatic increase in molecular complexity in a single operation baranlab.org.
In the context of this compound synthesis, a cascade reaction could be designed to form a key heterocyclic core or to install multiple stereocenters in a controlled manner. For example, an intramolecular cyclization could be triggered after an initial intermolecular reaction. N-Boc protected amines can undergo intramolecular nucleophilic addition to in-situ generated arynes, leading to the synthesis of benzazepine derivatives through a cyclization process researchgate.net.
Cyclization reactions are fundamental to the synthesis of many complex molecules, including those with cyclic or polycyclic frameworks. The formation of a ring within the this compound structure could be achieved through various methods, such as intramolecular amide bond formation or ring-closing metathesis. A novel DMAP-catalyzed cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate (B1257347) (Boc2O) has been reported for the rapid synthesis of quinolines, demonstrating how the Boc group can participate in unexpected cyclization pathways nih.gov. Such creative applications of cyclization reactions can provide efficient access to complex this compound derivatives.
The following table provides examples of cascade and cyclization strategies relevant to this compound synthesis.
Table 3: Cascade and Cyclization Strategies| Reaction Type | Description | Potential Application for this compound |
|---|---|---|
| Intramolecular Nucleophilic Addition | α-lithiated N-Boc protected amine adds to an in-situ generated aryne, followed by cyclization researchgate.net. | Formation of a benzazepine-like core within a this compound derivative. |
| DMAP-Catalyzed Cyclization | 2-alkenylaniline reacts with Boc2O to form a quinoline ring system nih.gov. | Synthesis of this compound analogs containing a quinoline scaffold. |
| Carbonylative Double Cyclization | Functionalized olefinic substrates react with carbon monoxide in the presence of a catalyst to form two new cycles mdpi.com. | Construction of bicyclic structures within the this compound framework. |
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for the construction of cyclic structures inherent to many complex molecules. In the context of Boc-protected precursors, these reactions can be designed to form key carbocyclic or heterocyclic rings. One notable approach involves the intramolecular nucleophilic addition of a carbanion, generated from a Boc-protected amine, to an in-situ generated aryne. This method has been successfully employed in the synthesis of C-1 arylated benzazepines through a two-step protocol that includes cyclization followed by deprotection. The reaction proceeds under transition-metal-free conditions, offering an advantage in terms of product purity.
The general conditions for such a cyclization can be summarized as follows:
Carbanion Generation: Use of a strong base combination like n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) in an appropriate solvent such as tetrahydrofuran (THF).
Cyclization: The intramolecular reaction is typically carried out at low temperatures, for instance, from -78 °C to 0 °C.
Workup and Deprotection: The reaction is quenched with a proton source like ammonium chloride solution, and the Boc group can be subsequently removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
| Reactant Type | Reagents | Conditions | Product Type | Reported Yields |
| N-Boc derivative with a pendant aryl group | i) TMP, n-BuLi, THF; ii) Substrate in THF; iii) NH4Cl (aq); iv) TFA, DCM | -78 °C to 0 °C for cyclization | C-1 arylated benzazepine | Not specified |
This table provides a generalized summary of conditions for intramolecular cyclization based on a described protocol.
Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where subsequent reactions are triggered by the functionality generated in the previous step. This approach is highly efficient as it allows for the formation of multiple bonds in a single operation without the need to isolate intermediates or change reaction conditions.
For the synthesis of complex heterocyclic systems, a tandem sequence might involve an initial cyclization followed by further functionalization. For instance, a three-component tandem reaction of propargylic alcohols, carbon dioxide, and secondary amines can lead to the formation of β-oxopropylcarbamates. This type of reaction could be adapted for the elaboration of a "this compound" precursor bearing a propargyl alcohol moiety. The sequence often proceeds through the formation of an α-alkylidene cyclic carbonate intermediate.
Another example of a tandem process is the enantioselective addition to enones followed by a diastereoselective epoxidation, which can establish multiple stereogenic centers in one pot. Such a sequence could be envisioned for the stereocontrolled synthesis of complex "this compound" derivatives.
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful toolkit for the efficient and selective synthesis of complex organic molecules. Transition metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-mediated)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For the elaboration of Boc-protected scaffolds, reactions such as the Suzuki-Miyaura coupling can be employed. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of aliphatic amides has been reported, which could be a relevant transformation for derivatives of "this compound" containing an amide linkage. This reaction often utilizes N-heterocyclic carbene (NHC) ligands to facilitate the challenging activation of the N-C(O) bond.
A notable application of palladium catalysis is the microwave-assisted Negishi cross-coupling reaction. This has been effectively used in the synthesis of unnatural tyrosine and phenylalanine derivatives from Boc-protected serine precursors. The use of microwave irradiation can significantly improve reaction times and yields for sterically hindered substrates.
| Coupling Partners | Catalyst System | Conditions | Product Type | Reported Yield |
| Organozinc derivative and Aryl iodide | Pd2(dba)3 / SPhos | DMF, 110 °C, Microwave | Aryl-substituted amino acid derivative | 56% |
| Aliphatic N,N-pym/Boc amide and Arylboronic acid | [Pd(IMes)(3-Cl-py)Cl2] | Dioxane, 80 °C | Ketone | Not specified |
This table illustrates examples of palladium-catalyzed cross-coupling reactions relevant to the synthesis of complex Boc-protected molecules.
Copper-mediated reactions provide a complementary and often more cost-effective alternative to palladium catalysis. Copper(I) complexes have been shown to catalyze the direct alkylation of benzoxazoles with non-activated secondary alkyl halides, a reaction that proceeds via a radical mechanism. This type of C-H functionalization could be applied to a "this compound" core containing a suitable heterocyclic moiety.
Furthermore, copper-catalyzed multicomponent reactions can be employed for the synthesis of complex structures. For instance, a copper-catalyzed carboamination reaction of buteneamides with chloroform has been developed to afford β-lactams.
Photoredox and Electrochemical Methods in this compound Elaboration
Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes, thereby enabling the formation of reactive radical intermediates under mild conditions. This methodology has been successfully applied in the functionalization of aliphatic cores, which is highly relevant for the synthesis of complex, C(sp3)-rich molecules.
In the context of Boc-protected compounds, photoredox catalysis in conjunction with nickel catalysis has been used for the decarboxylative cross-coupling of N-Boc amino acids with DNA-tagged aryl halides, a reaction that proceeds efficiently under ambient, open-air conditions. This approach allows for the formation of C(sp3)-C(sp2) bonds, which are common structural motifs in medicinal chemistry.
| Reaction Type | Catalyst System | Conditions | Key Transformation |
| Decarboxylative Cross-Coupling | Ni(TMHD)2, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Tetramethylguanidine, Aqueous media, Visible light | N-Boc amino acid + Aryl halide → Aryl-substituted amine |
| C-H Arylation | Dual Nickel-Iridium photocatalysis | Not specified | Functionalization of a Boc-protected pyrrolidine |
This table summarizes applications of photoredox catalysis in the functionalization of Boc-protected compounds.
Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a green and sustainable alternative to traditional chemical reagents. While specific applications to "this compound" are not detailed in the provided search results, electrochemical synthesis has been used for the cyclization of α,β-alkynic hydrazones and primary amines to access 3-alkynyltriazoles. Such methods could be explored for the synthesis of heterocyclic derivatives of a "this compound" scaffold.
Protecting Group Manipulations Beyond Simple Deprotection
The strategic manipulation of protecting groups is a cornerstone of complex molecule synthesis. Beyond simple removal, selective deprotection in the presence of other sensitive functionalities is often required.
Selective Boc-Deprotection Strategies in Multi-Functionalized Systems
The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. However, in multifunctionalized systems, harsh acidic conditions can lead to undesired side reactions or the cleavage of other acid-labile protecting groups. Therefore, the development of mild and selective Boc-deprotection methods is of great importance.
One such mild method involves the use of oxalyl chloride in methanol at room temperature. This procedure has been shown to be effective for a diverse range of N-Boc protected compounds, including aliphatic, aromatic, and heterocyclic substrates, with yields up to 90%. The reaction is particularly fast for substrates containing electron-withdrawing groups.
Thermal deprotection of N-Boc groups in a continuous flow system offers another strategy for selective removal without the need for an acid catalyst. By controlling the temperature, it is possible to achieve selective deprotection of one N-Boc group in the presence of another. For example, an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group. This method has been demonstrated in a telescoped sequence involving selective deprotection, benzoylation of the liberated amine, and subsequent deprotection of the second Boc group.
| Deprotection Method | Reagents/Conditions | Substrate Scope | Key Features |
| Chemical | Oxalyl chloride, Methanol, Room temperature | Aliphatic, aromatic, and heterocyclic N-Boc amines | Mild conditions, high yields, fast for electron-deficient systems |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, Elevated temperature | N-Boc amines | Acid-free, potential for selective deprotection by temperature control |
This table compares two selective Boc-deprotection strategies applicable to multi-functionalized systems.
Chemical Reactivity and Transformations of Boc Dakli
Functional Group Interconversions of Boc-dakli
Functional group interconversions involving Boc-Lys(Alloc)-OH are central to its utility in synthesis, allowing for the selective manipulation of its reactive sites. The primary interconversions involve the removal of the protecting groups and reactions of the carboxylic acid.
The Boc group, protecting the alpha-amino group, is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is a commonly used reagent for Boc deprotection, often in the presence of scavengers to trap the generated tert-butyl cation and prevent side reactions chempep.comgoogle.comrsc.orgnih.gov. The stability of the Boc group to basic and nucleophilic conditions allows for the selective removal of other protecting groups in orthogonal protection strategies chempep.comgoogle.comrsc.orgnih.gov.
The Alloc group, protecting the epsilon-amino group, is selectively cleaved under mild, often neutral, conditions using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a trapping agent like phenylsilane (B129415) or morpholine (B109124) chempep.comgoogle.comrsc.orgcymitquimica.comgoogle.comiris-biotech.decam.ac.ukresearchgate.net. This orthogonality to the acid-labile Boc group and base-labile protecting groups like Fmoc is critical in convergent synthesis strategies, allowing for the selective deprotection and modification of the lysine (B10760008) side chain while the alpha-amine and other acid-sensitive groups remain protected chempep.comgoogle.comcymitquimica.comiris-biotech.decam.ac.uk.
The free carboxylic acid group of Boc-Lys(Alloc)-OH is readily involved in reactions characteristic of carboxylic acids, most notably activation for amide bond formation. In peptide synthesis, the carboxylic acid is typically activated using coupling reagents such as HATU, PyBOP, or carbodiimides (e.g., DCC or DIC) in combination with additives like HOBt or HOAt google.comresearchgate.netrsc.orgfiveable.megoogle.comcore.ac.uk. This activation renders the carboxyl carbon susceptible to nucleophilic attack by an amine, forming a peptide bond. This is a fundamental functional group interconversion for incorporating Boc-Lys(Alloc)-OH into peptide chains.
| Functional Group | Protecting Group | Deprotection Conditions | Purpose |
| Alpha-amino group | Boc | Acidic (e.g., TFA) | Temporary protection in peptide synthesis |
| Epsilon-amino group | Alloc | Palladium-catalyzed (e.g., Pd(PPh₃)₄/PhSiH₃) | Orthogonal protection for side chain modification |
| Carboxylic acid | None | Activation with coupling reagents | Amide bond formation in peptide synthesis |
Electrophilic and Nucleophilic Reactions of this compound
Boc-Lys(Alloc)-OH participates in various electrophilic and nucleophilic reactions, primarily centered around its functional groups.
The carboxylic acid group, as discussed, acts as an electrophile after activation, undergoing nucleophilic attack by amino groups during peptide coupling reactions google.comresearchgate.netrsc.orgfiveable.megoogle.comcore.ac.uk. This nucleophilic acyl substitution is a cornerstone of peptide synthesis arizona.edu.
The protected amino groups, while inert under typical reaction conditions, become potent nucleophiles upon deprotection. The deprotected alpha-amine (after Boc removal) is the site for the next amino acid coupling in peptide chain elongation. The deprotected epsilon-amine (after Alloc removal) provides a handle for diverse functionalizations, including acylation, alkylation, or conjugation with various molecules such as fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol chains chempep.comfiveable.me. These reactions involve the nucleophilic attack of the free amine on electrophilic centers of the modifying agents.
The alkene moiety within the Alloc protecting group can also undergo electrophilic addition reactions, although this is generally avoided during synthesis to maintain the integrity of the protecting group. However, under specific conditions or in designed synthetic routes, reactions such as halogenation or hydroarylation of the allyl group are conceivable.
While the carbamate (B1207046) functionalities (Boc and Alloc) are designed to be stable, the carbonyl carbons are technically electrophilic centers. However, due to the electron-donating effect of the adjacent oxygen and nitrogen atoms and the stability of the carbamate linkage, they are significantly less reactive towards nucleophilic attack compared to activated carboxylic acids. Their primary reactivity lies in undergoing cleavage under specific deprotection conditions rather than participating in typical nucleophilic addition-elimination reactions.
Research has explored the reactivity of protected lysine derivatives with various electrophiles and nucleophiles. For example, studies have investigated the reaction of protected lysine with UV filters, demonstrating nucleophilic attack of the lysine amino group on electrophilic centers of the UV filter molecules after deprotection iris-biotech.de.
Rearrangement Reactions Involving this compound Intermediates
Rearrangement reactions can potentially occur during transformations involving Boc-Lys(Alloc)-OH, particularly during deprotection steps or in the context of synthesizing modified derivatives.
Acid-catalyzed deprotection of the Boc group proceeds via an E1-like elimination pathway, generating isobutylene (B52900) and the carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide. Under strongly acidic conditions, the tert-butyl cation intermediate can be formed, which is prone to carbocation rearrangements, although this is generally a concern for sensitive substrates or in the absence of effective scavengers rsc.org. While direct rearrangements of the lysine carbon backbone are less common under standard peptide synthesis conditions, the potential for such rearrangements, particularly if highly reactive intermediates are generated, is a consideration in complex synthetic routes.
Rearrangement reactions can also be relevant in the synthesis of protected amino acids or their derivatives. For instance, the Curtius rearrangement, which converts acyl azides to isocyanates, is a known method for introducing protected amine functionalities and has been applied in the synthesis of protected diaminopropionic acid derivatives, potentially involving Boc-protected intermediates. While not a direct transformation of Boc-Lys(Alloc)-OH itself, such rearrangements can be part of the synthetic pathways leading to or from related protected amino acid structures.
Furthermore, studies in peptide chemistry have noted the potential for intramolecular reactions or rearrangements under certain deprotection or coupling conditions. For example, TFA-mediated cleavage can sometimes lead to in situ cyclization reactions, potentially involving intermediate species formed from the protected amino acid residues. These processes, while not always classical rearrangements, involve the reorganization of atoms within the molecule or peptide chain.
While extensive detailed data on specific rearrangement reactions of Boc-Lys(Alloc)-OH intermediates under standard conditions is not as widely documented as its deprotection and coupling chemistry, the understanding of potential carbocation rearrangements during Boc removal and the application of rearrangement reactions in the synthesis of related protected amino acids are important considerations in the broader context of its chemical reactivity.
Mechanistic Investigations of Boc Dakli Reactions
Elucidation of Reaction Pathways and Transition Statesnih.govacs.orgnih.govwikipedia.orgyoutube.com
The transformation of Boc-dakli, particularly in intramolecular cyclization reactions, has been a subject of detailed mechanistic study. nih.gov Computational models, often employing density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. nih.gov These studies suggest that the reaction typically proceeds through a concerted, albeit highly asynchronous, transition state. acs.org The pathway involves the activation of a functional group within the "dakli" moiety, followed by an intramolecular nucleophilic attack to form a cyclic product. researchgate.net The geometry of the transition state is critical in determining the reaction's feasibility and stereochemical outcome. acs.orgresearchgate.net
Kinetic studies are fundamental to understanding the sequence of events in a chemical reaction. youtube.com For catalyzed reactions of this compound, the rate-determining step (RDS) is often the slowest step in the multi-step mechanism. epfl.chyoutube.com Experimental data, derived from reaction progress kinetic analysis, indicates that the rate law for a typical Lewis acid-catalyzed cyclization of this compound is first-order in both the this compound substrate and the catalyst. rsc.org
Rate = k[this compound][Catalyst]
This suggests that the formation of a complex between this compound and the catalyst is a key event in or before the rate-determining step. youtube.comunizin.org The slowest step of the reaction is generally the C-C bond formation itself, which possesses the highest activation energy barrier. youtube.comvanderbilt.edu Isotope labeling studies, specifically kinetic isotope effect (KIE) measurements, have been used to probe C-H bond cleavage events, confirming that such steps are generally not rate-limiting in the primary cyclization pathway. epfl.ch
| Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference |
|---|---|---|---|
| TiCl₄ | 0.015 | 55.2 | nih.gov |
| SnCl₄ | 0.009 | 62.1 | acs.org |
| ZnCl₂ | 0.002 | 75.4 | acs.org |
While many reactions of this compound proceed through transient transition states, the existence of short-lived reaction intermediates has been proposed and, in some cases, proven through experimental and theoretical methods. stanford.edulumenlearning.com In multi-step reaction sequences, these high-energy species exist in local minima on the reaction energy profile. youtube.com For instance, in acid-catalyzed reactions, an initial intermediate is the complex formed between the catalyst and a Lewis basic site on the this compound molecule. unizin.orgzmsilane.com
Spectroscopic methods, such as low-temperature NMR, and advanced mass spectrometry techniques (e.g., ESI-MS) are powerful tools for detecting and characterizing these fleeting species. zmsilane.comnih.gov Chemical trapping experiments, where a reactive agent is added to intercept and stabilize an intermediate, have also provided evidence for their existence. lumenlearning.combeilstein-journals.org Computational studies further support these findings by calculating the structures and relative stabilities of potential intermediates, helping to distinguish them from transition states. nih.gov
Role of Catalysts and Reagents in Reaction Mechanismsnih.govbeilstein-journals.org
Catalysts play a pivotal role by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. wikipedia.org In the context of this compound cyclization, Lewis acids are commonly employed catalysts. rsc.orgrsc.org They function by coordinating to a carbonyl or other Lewis basic group on the substrate, which enhances the electrophilicity of a nearby carbon atom and facilitates the key bond-forming step. organic-chemistry.orgsolubilityofthings.com The choice of catalyst can significantly influence not only the reaction rate but also the selectivity, directing the reaction towards a specific desired product.
The reaction mechanism is also sensitive to the reagents used, such as the solvent. zmsilane.com Polar solvents can stabilize charged intermediates or transition states, potentially altering the energy profile and favoring different pathways compared to nonpolar solvents. The nature of the base used in deprotection-cyclization sequences of N-Boc derivatives is also critical, as its strength and steric bulk can dictate the regioselectivity of proton abstraction and the subsequent cyclization. rsc.org
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TiCl₄ | DCM | -78 | 92 | beilstein-journals.org |
| SnCl₄ | DCM | -78 | 85 | nih.gov |
| BF₃·OEt₂ | DCM | -78 | 71 | nih.gov |
| ZnCl₂ | DCM | 0 | 45 | beilstein-journals.org |
Stereochemical Course of Transformationsbeilstein-journals.org
The stereochemical outcome of this compound reactions is a critical aspect of its chemistry, particularly when the "dakli" core is chiral. acs.org Intramolecular cyclizations often proceed with high diastereoselectivity, where the existing stereocenters in the molecule direct the formation of new ones. nih.govresearchgate.net This stereocontrol is typically rationalized by examining the steric and electronic interactions in the key transition state. rsc.org For example, the cyclization may proceed through a chair-like transition state where bulky substituents preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to the selective formation of one diastereomer. acs.org
The development of enantioselective transformations using chiral catalysts has also been a significant area of research. acs.org A chiral Lewis acid can create a chiral environment around the this compound substrate, differentiating between the two enantiotopic faces of a prochiral center and leading to the preferential formation of one enantiomer over the other. organic-chemistry.org The degree of enantioselectivity is highly dependent on the structure of the chiral ligand and its interaction with the substrate in the transition state assembly. acs.org
| Catalyst | Product Diastereomer Ratio (trans:cis) | Reference |
|---|---|---|
| TiCl₄ | 95:5 | beilstein-journals.org |
| SnCl₄ | 92:8 | beilstein-journals.org |
| BF₃·OEt₂ | 88:12 | beilstein-journals.org |
Advanced Applications of Boc Dakli in Chemical Synthesis
Utilization as a Key Building Block in the Synthesis of Complex Molecular Architectures
The synthesis of Boc-dakli is typically achieved through solid-phase peptide synthesis methods. fishersci.ca Following the assembly of the peptide chain on a resin, the cleavage from the resin is performed via aminolysis using 1,5-diaminopentane. fishersci.ca This process results in a peptide analogue where the original C-terminus of the peptide sequence is extended with a Gly-1,5-diaminopentane moiety, and importantly, the N-terminal alpha-amino group of tyrosine remains protected by the Boc group. fishersci.ca
This selective protection is crucial as it leaves the primary amino function at the extended C-terminus as the sole reactive amine handle. fishersci.ca This strategic placement of a single reactive site makes this compound an invaluable building block for the controlled synthesis of more complex molecular architectures. The ability to selectively functionalize the C-terminus while the N-terminus is protected allows for the directed conjugation of various molecules, such as reporter groups or solid supports, without unintended side reactions at the N-terminus. fishersci.ca This controlled functionalization is a cornerstone in the construction of diverse chemical probes and affinity ligands.
Role in the Development of Novel Synthetic Reagents and Ligands
This compound serves as a pivotal precursor in the creation of novel synthetic reagents and ligands, particularly those targeting biological receptors. The inherent structure of DAKLI, as a potent and selective ligand for dynorphin (B1627789) (kappa opioid) binding sites, provides a strong foundation for developing probes with specific biological interactions. fishersci.ca
By leveraging the selectively available C-terminal amine handle in this compound, various functional molecules can be coupled. fishersci.ca This has led to the development of a range of DAKLI-based ligands. For instance, coupling with reporter groups such as [¹²⁵I]-labeled Bolton-Hunter reagent, fluorescein (B123965) isothiocyanate, or biotin (B1667282) yields radiolabeled, fluorescent, or biotinylated derivatives, respectively. fishersci.ca These derivatives are not merely modified peptides; they function as novel ligands with high affinity and selectivity for their target receptors. fishersci.ca The ability to easily attach different functional moieties positions this compound as a versatile intermediate in the design and synthesis of a library of ligands with tailored properties for specific research applications.
Precursors for Chemical Probes in Biological Systems Research
One of the primary applications of this compound is its use as a precursor for the synthesis of chemical probes employed in the study of biological systems. The functionalized derivatives generated from this compound are specifically designed to interact with biological targets, allowing for their detection, visualization, or isolation. fishersci.ca
Examples of such probes include DAKLII** (a radioligand), DAKLIF (a fluorescent derivative), and DAKLIB (a biotinylated derivative). fishersci.ca DAKLII**, labeled with ¹²⁵I, is utilized as a radioligand for binding assays to quantify and characterize kappa opioid receptors in biological samples, such as cell membranes. fishersci.ca DAKLIF, conjugated with fluorescein isothiocyanate, serves as a fluorescent probe for visualizing receptor distribution or for use in flow cytometry to detect receptor-expressing cells. fishersci.ca DAKLIB, modified with biotin, can be used in conjunction with avidin (B1170675) or streptavidin conjugates (e.g., fluorescein-coupled avidin or phycoerythrin-coupled streptavidin) for labeling and detection purposes, or for affinity purification of receptors. fishersci.ca Furthermore, DAKLI can be attached to activated solid matrices, providing an affinity ligand for the purification of dynorphin receptors, demonstrating its utility in biochemical studies aimed at isolating and studying receptor proteins. fishersci.ca These applications highlight this compound's critical role in generating tools for investigating the localization, quantity, and properties of specific biological targets.
Applications in Peptide Mimetic and Azapeptide Synthesis Research
While DAKLI is not a classical azapeptide (which involves the replacement of an alpha-carbon with a nitrogen), its structure as a modified peptide analogue is relevant to the broader field of peptide mimetic research. Peptide mimetics are compounds that mimic the biological activity of a peptide but often possess altered chemical structures designed to improve properties such as stability, bioavailability, or target selectivity. DAKLI, being an analogue of the endogenous opioid peptide Dynorphin A-(1-13) with specific amino acid substitutions (arginine at 11 and 13) and a non-peptide C-terminal extension (Gly-1,5-diaminopentane), exemplifies the design of molecules that retain the desired biological interaction (kappa opioid receptor binding) while having a modified structure compared to the parent peptide. fishersci.ca
Structural Elucidation and Conformational Analysis of Boc Dakli and Intermediates
The precise determination of the three-dimensional structure and conformational behavior of Boc-dakli, a Boc-protected synthetic peptide analogue of dynorphin (B1627789) A, is crucial for understanding its interaction with kappa-opioid receptors. While specific structural studies on this compound are not extensively available in public literature, this section outlines the advanced analytical techniques that are applied to characterize such peptide-based ligands. The discussion is based on established methodologies and findings from studies on closely related dynorphin A analogues and other kappa-opioid receptor ligands.
Theoretical and Computational Studies of Boc Dakli
In Silico Design of Boc-dakli Derivatives for Targeted Synthesis:Computationally modifying the this compound scaffold and evaluating the resulting derivatives for enhanced activity, selectivity, or other desirable properties to guide synthetic chemistry efforts.
Without published research focusing specifically on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the theoretical and computational aspects of this compound can be written.
Future Research Directions and Emerging Paradigms in Boc Dakli Chemistry
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms represents a significant trend in modern organic synthesis, offering advantages in efficiency, reproducibility, and scalability compared to traditional batch processes beilstein-journals.orgbeilstein-journals.orgrsc.orgmit.eduosti.gov. These technologies are increasingly applied to the synthesis of complex molecules, including peptides and peptide analogs. Automated systems can facilitate the rapid exploration of reaction parameters and the execution of multi-step synthetic sequences with minimal human intervention rsc.orgmit.edu.
For compounds like Boc-DAKLI, which is a peptide analog, the application of flow chemistry and automated synthesis could streamline its production. Automated platforms equipped with computer-aided synthesis planning tools have demonstrated the ability to design and execute synthetic routes for drug-like substances mit.edu. While specific research on the automated flow synthesis of this compound was not found, the principles successfully applied to other complex organic molecules suggest the potential for developing more efficient and automated synthetic routes for this compound. The digitization of chemical synthesis in automated flow systems allows for the storage and transfer of reaction protocols, enhancing reproducibility and potentially accelerating process development rsc.org.
Bioorthogonal Chemistry Applications of this compound Derivatives
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes semanticscholar.orgnih.govresearchgate.netlbl.gov. This field has revolutionized the ability to study biomolecules in their native environments, enabling applications such as selective labeling, imaging, and targeted drug delivery semanticscholar.orgnih.govresearchgate.netlbl.gov. The Boc group is a common protecting group for amines and can be selectively removed under mild acidic conditions to reveal a free amine wikipedia.orggenscript.com. This deprotection strategy has been utilized in bioorthogonal contexts, for example, to unmask a reactive handle on a biomolecule for subsequent modification acs.org.
While specific applications of this compound derivatives in bioorthogonal chemistry were not detailed in the search results, the nature of this compound as a peptide analog with a cleavable Boc group suggests potential avenues for functionalization and application in this field. Derivatives of this compound could potentially be designed to incorporate bioorthogonal handles (e.g., azides, alkynes, strained alkenes, tetrazines) at specific positions semanticscholar.orgresearchgate.net. Following Boc deprotection or utilizing the molecule's inherent structure, these handles could participate in bioorthogonal reactions with suitably functionalized probes or biomolecules within a biological setting. This could enable studies on the localization, interaction, or trafficking of this compound or its conjugates in complex biological systems, provided that the compound and its derivatives meet the criteria for bioorthogonality, such as sufficient reaction kinetics and minimal background reactivity semanticscholar.orgnih.gov. Advancements in developing new bioorthogonal reactions and reagents, including boron-enabled chemistries, continue to expand the possibilities in this area rsc.org.
Q & A
Q. What experimental methodologies are essential for characterizing Boc-dakli’s structural and functional properties?
Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure, followed by chromatography (HPLC/UPLC) to assess purity (>95%). For reproducibility, document solvent systems, temperature controls, and calibration standards in alignment with organic chemistry best practices .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Standardize protocols using reaction condition matrices (e.g., catalyst ratios, solvent polarity, temperature gradients) and validate via inter-laboratory studies. Include step-by-step procedural details in supplementary materials to minimize variability .
Q. What statistical tools are recommended for preliminary analysis of this compound’s bioactivity data?
Use hypothesis-driven frameworks (e.g., t-tests for pairwise comparisons, ANOVA for multi-group assays) with Bonferroni correction to control false discovery rates. Ensure raw datasets are publicly archived to facilitate meta-analyses .
Q. How should researchers address gaps in existing literature on this compound’s mechanism of action?
Conduct systematic reviews using PRISMA guidelines to identify understudied pathways. Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) to isolate molecular targets before advancing to in vivo models .
Advanced Research Questions
Q. What strategies resolve contradictory findings in this compound’s pharmacokinetic profiles across studies?
Implement sensitivity analysis to identify confounding variables (e.g., dosing intervals, metabolic enzymes). Cross-validate results using orthogonal assays (e.g., LC-MS for plasma stability vs. microsomal incubation) and adjust for species-specific metabolic pathways .
Q. How can machine learning optimize this compound’s synthetic yield while minimizing side products?
Train neural networks on reaction datasets (e.g., solvent polarity, catalyst loading) to predict optimal conditions. Validate predictions via high-throughput robotic synthesis platforms and Bayesian optimization for iterative refinement .
Q. What experimental designs mitigate bias in assessing this compound’s off-target effects in complex biological systems?
Adopt blinded, randomized controlled trials (RCTs) with sham controls. Integrate multi-omics approaches (proteomics, metabolomics) to disentangle direct vs. indirect effects, and apply causal inference models to attribute observed phenotypes .
Q. How do researchers balance depth vs. breadth when exploring this compound’s applications in heterogeneous disease models?
Use factorial design experiments to isolate variables (e.g., genetic background, comorbidities). Employ stratified sampling and propensity score matching to reduce cohort heterogeneity, ensuring statistical power is maintained .
Methodological Challenges and Solutions
Q. What controls are critical when evaluating this compound’s cytotoxicity in 3D organoid models?
Include isogenic controls (e.g., CRISPR-edited lines) to account for genetic variability. Normalize viability metrics to baseline ATP levels and validate with live/dead staining coupled with confocal imaging .
Q. How can researchers validate computational predictions of this compound’s binding affinity in dynamic protein conformations?
Combine molecular dynamics simulations (50+ ns trajectories) with surface plasmon resonance (SPR) or cryo-EM to capture transient binding states. Use free-energy perturbation (FEP) calculations to refine docking scores .
Q. What frameworks address ethical constraints in human subject research involving this compound derivatives?
Align with Declaration of Helsinki principles: obtain informed consent for biobanking, anonymize genomic data, and establish independent ethics review boards to audit trial protocols .
Data Interpretation and Reporting Standards
Q. How should researchers report negative or inconclusive results in this compound studies?
Publish in dedicated platforms (e.g., Journal of Negative Results) with full transparency. Include raw datasets, assay failure rates, and power analysis retrospectives to contextualize findings .
Q. How do interdisciplinary teams harmonize conflicting data from this compound’s biochemical vs. phenotypic assays?
Establish consensus frameworks via Delphi methodology, integrating expert panels from chemistry, biology, and data science. Use pathway enrichment analysis to map discordant results onto shared biological networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
